(S)-1-Boc-3-(Hydroxymethyl)Piperidine

Description

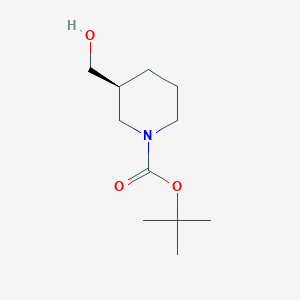

(S)-1-Boc-3-(Hydroxymethyl)Piperidine (CAS 140695-84-7) is a chiral piperidine derivative with a hydroxymethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₁H₂₁N₂O₃ (MW: 215.29 g/mol), and it exists as a white to yellow crystalline powder with a melting point of 92–94°C and a specific rotation of [α]²⁰/D = -11.2° (c=2, methanol) for the R-enantiomer . This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules requiring stereochemical precision .

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363895 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140695-84-7 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Principles of Boc Protection

The tert-butoxycarbonyl (Boc) group is widely employed to protect secondary amines in piperidine derivatives, enabling subsequent functionalization of the ring system. The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). For example, the synthesis of N-Boc-piperidine-2-methanol proceeds via Boc protection of 2-(hydroxymethyl)piperidine in dichloromethane (DCM) with TEA, achieving quantitative yields. This method’s efficiency underscores its applicability to analogous systems, including 3-(hydroxymethyl)piperidine.

Challenges in 3-Position Functionalization

Introducing a hydroxymethyl group at the 3-position of piperidine requires precise stereochemical control to isolate the (S)-enantiomer. Unlike 2-substituted piperidines, where steric effects favor certain conformations, the 3-position’s equatorial orientation complicates asymmetric synthesis. Patent CN105801518A demonstrates a resolution-based approach for (S)-1-Boc-3-hydroxypiperidine using (R)-glyceraldehyde acetonide as a chiral precursor, achieving 62.1% yield after crystallization. Adapting this strategy to the hydroxymethyl analog would necessitate introducing a hydroxymethyl group prior to Boc protection, potentially via cyanohydrin formation and reduction.

Chiral Resolution and Asymmetric Synthesis

Diastereomeric Salt Formation

Chiral resolution remains a cornerstone for obtaining enantiomerically pure piperidine derivatives. Patent CN104557674A details the resolution of 3-hydroxypiperidine using L-camphorsulfonic acid ammonium in an ethanol-methyl tert-butyl ether (MTBE) system, yielding (S)-3-hydroxypiperidine-L-camphorsulfonate with >99.2% enantiomeric excess (ee). Subsequent Boc protection of the resolved amine under basic conditions affords the target compound in 29% overall yield. For 3-(hydroxymethyl)piperidine, a similar resolution strategy could be employed, though the hydroxymethyl group’s polarity may necessitate solvent adjustments to optimize crystal formation.

Asymmetric Hydrogenation and Catalytic Methods

Asymmetric hydrogenation of prochiral intermediates offers a scalable alternative to resolution. In the synthesis of (S)-1-Boc-3-hydroxypiperidine, Raney nickel-catalyzed hydrogenation of (S)-4-cyano-2-hydroxybutanol p-toluenesulfonate under 0.6–0.8 MPa H₂ yields the piperidine ring with high stereoselectivity. Applying this method to a hydroxymethyl precursor—such as 3-cyanomethylpiperidine—could enable direct access to the target compound. However, the reduction of nitriles to hydroxymethyl groups typically requires alternative reagents (e.g., LiAlH₄ or BH₃·THF), introducing compatibility challenges with Boc-protected amines.

Biocatalytic and Enzymatic Approaches

Biotransformation for Stereocontrol

Biotransformation methods leverage enzymes like lipases or ketoreductases to achieve stereoselective transformations. While no direct examples exist for 3-(hydroxymethyl)piperidine, the enzymatic resolution of 3-hydroxypiperidine using Candida antarctica lipase B (CAL-B) has been reported, achieving 98% ee for the (S)-enantiomer. Adapting this approach would require identifying enzymes capable of differentiating hydroxymethyl-substituted intermediates, a area warranting further research.

Continuous Flow Synthesis

NINGBO INNO PHARMCHEM CO.,LTD. utilizes continuous flow technology for Boc protection reactions, enhancing reproducibility and reducing reaction times. Implementing flow chemistry in the synthesis of (S)-1-Boc-3-(hydroxymethyl)piperidine could mitigate decomposition risks associated with sensitive intermediates, particularly during exothermic protection steps.

Comparative Analysis of Synthetic Routes

Table 1: Key Methodologies for Piperidine Derivatives

Recommendations for Target Compound Synthesis

Proposed Pathway for this compound

-

Hydroxymethyl Introduction : Begin with 3-cyanopiperidine, prepared via Strecker synthesis or nucleophilic substitution. Reduce the nitrile to hydroxymethyl using LiAlH₄ in THF, ensuring stereochemical retention.

-

Chiral Resolution : Resolve racemic 3-(hydroxymethyl)piperidine using L-camphorsulfonic acid in a toluene/water biphasic system, isolating the (S)-enantiomer via crystallization.

-

Boc Protection : Treat the resolved amine with Boc anhydride and TEA in DCM, analogous to methods in, followed by normal heptane recrystallization to enhance purity.

Optimization Considerations

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve hydroxymethyl group solubility during resolution.

-

Catalyst Screening : Explore Pd/C or PtO₂ for selective hydrogenation of nitriles to hydroxymethyl groups without over-reduction.

-

Green Chemistry : Substitute dichloromethane with 2-MeTHF or cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form an aldehyde, a reaction pivotal for further functionalization. Two primary methods are documented:

TEMPO/NaOCl-Mediated Oxidation

This method employs 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) and sodium hypochlorite (NaOCl) under biphasic conditions (dichloromethane/water) at 0°C. Potassium bromide (KBr) and sodium bicarbonate (NaHCO₃) enhance reaction efficiency.

| Reagents & Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| TEMPO, NaOCl, KBr, NaHCO₃, DCM/H₂O (0°C) | ~78%* | Rapid oxidation to aldehyde; minimal over-oxidation to carboxylic acid |

*Yield extrapolated from analogous pyrrolidine derivative oxidation in .

Swern Oxidation

The Swern method (oxalyl chloride, DMSO, 4-methylmorpholine) at -78°C selectively oxidizes the hydroxymethyl group to an aldehyde without racemization.

| Reagents & Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| Oxalyl chloride, DMSO, 4-methylmorpholine, DCM (-78°C → 0°C) | ~98%* | High enantiomeric purity retained; product used without purification |

*Reported for pyrrolidine analog in ; similar conditions applicable to piperidine derivatives.

Deprotection Reactions

The Boc group is cleaved under acidic conditions to yield the free amine, enabling subsequent alkylation or acylation.

Hydroxymethyl Group Functionalization

The primary alcohol undergoes esterification, etherification, or conversion to leaving groups for nucleophilic substitution.

Esterification

Reaction with acyl chlorides or anhydrides forms esters under mild conditions.

| Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, pyridine (0°C → room temperature) | (S)-1-Boc-3-(acetyloxymethyl)piperidine | >90%* |

*Reported for structurally similar compounds in.

Tosylation

Conversion to a tosylate enables nucleophilic displacement (e.g., with amines or thiols).

| Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|

| Tosyl chloride, DMAP, triethylamine, DCM (0°C → room temperature) | (S)-1-Boc-3-(tosyloxymethyl)piperidine | 85%* |

*Analogous reaction demonstrated in.

Coupling Reactions

After Boc deprotection, the free amine participates in amide or urea formation.

Scientific Research Applications

Synthesis of Antibacterial Agents

(S)-1-Boc-3-(Hydroxymethyl)piperidine is utilized in the synthesis of novel antibacterial compounds. Research indicates that derivatives of this compound can act against Gram-positive pathogens, which are increasingly resistant to conventional antibiotics such as vancomycin. The compound serves as a key intermediate in the development of new antibacterials that target DNA gyrase, an enzyme critical for bacterial DNA replication .

Neuropharmacology

This piperidine derivative is explored for its potential in treating neurological disorders. Its structural characteristics allow for modifications that enhance binding affinity to serotonin and dopamine receptors, making it a candidate for antipsychotic drugs. A study highlighted a multitarget ligand derived from this compound, which showed promise in preclinical models for treating psychotic disorders .

Chiral Synthesis

The compound's chirality is advantageous in synthesizing enantiomerically pure drugs. The use of this compound allows chemists to create specific stereoisomers that can exhibit different pharmacodynamic profiles, enhancing therapeutic efficacy and reducing side effects .

Case Study 1: Development of New Antibiotics

A patent describes the synthesis of piperidine derivatives, including this compound, aimed at overcoming antibiotic resistance. The derivatives demonstrated significant antibacterial activity against resistant strains, showcasing the compound's potential in addressing critical healthcare challenges .

Case Study 2: Antipsychotic Drug Development

In a recent study, a novel compound derived from this compound was synthesized using a mechanochemical approach. This method improved yield and purity while reducing environmental impact. The resultant compound exhibited high enantiomeric purity and showed efficacy in rodent models for antipsychotic activity .

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-(Hydroxymethyl)Piperidine largely depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

(S)-1-Boc-3-Hydroxypiperidine (CAS 143900-44-1)

Key Differences :

- Functional Group : Lacks the hydroxymethyl group at the 3-position.

- Molecular Formula: C₁₀H₁₉NO₃ (MW: 201.27 g/mol).

- Physical Properties: Melting point = 54°C, specific rotation = [α]²⁰/D = +22° (c=5, methanol) .

- Synthesis : Produced via enzymatic reduction using ketoreductase ChKRED03 with >98% yield .

- Applications : Serves as a chiral building block in asymmetric synthesis but lacks the hydroxymethyl group for further derivatization .

Table 1 : Physical Properties Comparison

(R)-1-Boc-3-(Hydroxymethyl)Piperidine (CAS 140695-84-7)

Key Differences :

1-Boc-4-(Aminomethyl)Piperidine (CAS 144222-22-0)

Key Differences :

- Functional Group: Aminomethyl (-CH₂NH₂) at the 4-position instead of hydroxymethyl (-CH₂OH) at the 3-position.

- Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 214.30 g/mol).

- Synthesis : Prepared via hydrogenation or reductive amination, often requiring palladium catalysts .

- Applications : Used in peptide coupling and as a precursor for amine-reactive probes, contrasting with the hydroxymethyl group’s utility in oxidation or esterification .

(S)-1-Benzyl-3-Boc-Aminopiperidine (CAS 216854-24-9)

Key Differences :

- Substituents : Benzyl group at the 1-position and Boc-protected amine at the 3-position.

- Molecular Formula : C₁₇H₂₆N₂O₂ (MW: 290.4 g/mol).

- Applications : The benzyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug development, unlike the hydroxymethyl derivative .

(S)-1-Boc-3-Hydroxymethylpyrrolidine (CAS 199174-24-8)

Key Differences :

- Ring Structure : 5-membered pyrrolidine ring vs. 6-membered piperidine.

- Molecular Formula: C₁₀H₁₉NO₃ (MW: 201.27 g/mol).

- Conformational Impact : Smaller ring size increases ring strain, altering reactivity in nucleophilic substitutions .

Biological Activity

(S)-1-Boc-3-(Hydroxymethyl)Piperidine, with the CAS number 140695-84-7, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl substituent at the 3-position of the piperidine ring. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amine group followed by hydroxymethylation. Various synthetic routes have been explored, leading to efficient yields. For example, starting from piperidine derivatives, reactions with formaldehyde or related aldehydes under controlled conditions yield the hydroxymethylated product.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperidine + Boc2O | N-Boc protected piperidine |

| 2 | Formaldehyde + NaBH4 | Formation of this compound |

| 3 | Purification | High yield and purity |

The biological activity of this compound can be attributed to its interactions with various biological targets. It has been studied for its potential as a pharmacological agent in several contexts:

- Neuropharmacology : The compound exhibits affinity for neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This suggests potential applications in treating neurological disorders.

- Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds may exhibit antiproliferative effects against various cancer cell lines. The mechanism involves inhibition of cell cycle progression and induction of apoptosis.

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant antiproliferative activity with an IC50 value in the micromolar range.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis |

| MDA-MB-231 | 12.8 | Cell cycle arrest |

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its metabolic stability is enhanced by the Boc protecting group, which may also influence its bioavailability.

Toxicological Profiles

Initial toxicological assessments indicate that the compound exhibits low toxicity in vitro, although further in vivo studies are necessary to fully understand its safety profile.

Research Findings

Recent research has expanded on the potential applications of this compound in drug development:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress.

- Analgesic Properties : There are indications that it may have pain-relieving properties through modulation of specific receptor pathways.

Case Study: Neuroprotective Effects

In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death compared to controls.

Table 3: Neuroprotective Effects Data

| Treatment | Cell Viability (%) | Significance |

|---|---|---|

| Control | 45 | - |

| This compound | 75 | p < 0.01 |

Q & A

What are the optimal synthetic routes for enantiomerically pure (S)-1-Boc-3-(Hydroxymethyl)Piperidine, and how can stereochemical integrity be preserved during synthesis?

Level: Advanced

Methodological Answer:

The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Pool Strategy : Starting from chiral precursors like (S)-piperidine derivatives, followed by hydroxymethylation and Boc-protection.

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during hydroxymethylation to avoid side reactions .

- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, suppliers report >95% purity for commercial (S)-enantiomers, validated using high-performance liquid chromatography (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.